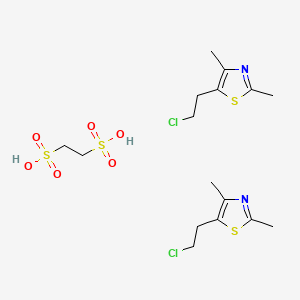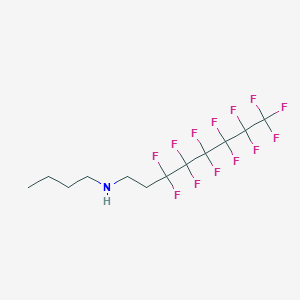
5-Phenyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-5-phenylcyclohex-2-enone is an organic compound that belongs to the class of cyclohexenones. It is characterized by a phenyl group attached to the cyclohexenone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: rac-5-phenylcyclohex-2-enone can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the synthesis of rac-5-phenylcyclohex-2-enone may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: rac-5-phenylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert rac-5-phenylcyclohex-2-enone to cyclohexanol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.
Reduction: Formation of phenylcyclohexanol.
Substitution: Formation of substituted phenylcyclohexenones.
Scientific Research Applications
rac-5-phenylcyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: rac-5-phenylcyclohex-2-enone is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-5-phenylcyclohex-2-enone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products .
Comparison with Similar Compounds
- 5-phenyl-2-cyclohexen-1-one
- 3-phenylcyclohex-2-enone
- 4-phenyl-3-buten-2-one
Comparison: rac-5-phenylcyclohex-2-enone is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various chemical reactions. Its phenyl group provides additional stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-6,8,11H,7,9H2 |
InChI Key |
VXDPCLQPBZKKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)








